(S)-2-(N-Fmoc-N-methyl-amino)-3-cyclopropylpropanoic acid
CAS No.:
Cat. No.: VC13750850
Molecular Formula: C22H23NO4
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23NO4 |
|---|---|
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | (2S)-3-cyclopropyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid |
| Standard InChI | InChI=1S/C22H23NO4/c1-23(20(21(24)25)12-14-10-11-14)22(26)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,24,25)/t20-/m0/s1 |
| Standard InChI Key | CIBDFTHTYIOBFO-FQEVSTJZSA-N |
| Isomeric SMILES | CN([C@@H](CC1CC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| SMILES | CN(C(CC1CC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | CN(C(CC1CC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
(S)-2-(N-Fmoc-N-methyl-amino)-3-cyclopropylpropanoic acid is characterized by the molecular formula C₂₂H₂₃NO₄ and a molecular weight of 365.4 g/mol . Its IUPAC name, (2S)-3-cyclopropyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid, reflects three key structural components:
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Fmoc Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group safeguards the α-amino group during solid-phase peptide synthesis (SPPS), enabling selective deprotection under basic conditions .
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N-Methylation: The methyl group on the nitrogen enhances lipophilicity and resistance to enzymatic degradation, critical for improving peptide bioavailability .
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Cyclopropyl Side Chain: The cyclopropane ring introduces steric constraints that stabilize specific peptide conformations, potentially enhancing target binding affinity .
The compound’s stereochemistry (S-configuration at C2) is essential for maintaining biological activity, as chirality influences interactions with enzymatic and receptor targets .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₃NO₄ | |
| Molecular Weight | 365.4 g/mol | |
| IUPAC Name | (2S)-3-cyclopropyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | |
| InChIKey | CIBDFTHTYIOBFO-FQEVSTJZSA-N | |
| SMILES | CN(C@@HC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Synthesis and Manufacturing
Solid-Phase Synthesis Strategies
The synthesis of (S)-2-(N-Fmoc-N-methyl-amino)-3-cyclopropylpropanoic acid employs 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid . This approach minimizes epimerization risks and simplifies purification:
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Resin Loading: The carboxylic acid group of β-cyclopropylalanine is anchored to 2-CTC resin via esterification .
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N-Methylation: Two alkylation strategies are compared:
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Fmoc Re-protection: After methyl group incorporation, the amine is re-protected with Fmoc-OSu to ensure compatibility with SPPS .
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Cleavage: The product is released from the resin using 1% trifluoroacetic acid (TFA), preserving side-chain integrity .
Table 2: Comparative Alkylation Efficiency
| Reagent | Yield (%) | Purity (%) | Substrate Compatibility | Source |
|---|---|---|---|---|
| Dimethyl Sulfate | 85–93 | ≥98 | Sterically accessible | |
| Methyl Iodide | 70–82 | ≥95 | Hindered amines |
Challenges and Optimizations
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Epimerization: Alkaline conditions during N-methylation and ester hydrolysis can induce racemization. Lowering reaction temperatures to 0°C mitigates this issue .
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Solvent Systems: Mixtures of N-methylpyrrolidone (NMP) and tetrahydrofuran (THF) improve reagent solubility and reaction homogeneity .
Applications in Peptide Science
Conformational Control
The cyclopropyl group imposes rigid torsional angles on peptide backbones, favoring β-turn and helical structures that enhance receptor binding . For example, incorporation into antimicrobial peptides (AMPs) like IsCT improves membrane penetration by stabilizing amphipathic conformations .
Enhanced Bioavailability
N-Methylation reduces hydrogen bonding capacity, thereby:
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Improving metabolic stability (t₁/₂ increased 2–3 fold in serum) .
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Enhancing blood-brain barrier permeability in neuropeptide analogs .
Case Study: Antimicrobial Peptides
In lipopeptide C10:0-A2 derivatives, substituting position 8 with (S)-2-(N-Fmoc-N-methyl-amino)-3-cyclopropylpropanoic acid lowered critical micelle concentration (CMC) to 2.01 mM, enhancing membrane disruption efficacy against Staphylococcus aureus (MIC = 4 µg/mL) .
Recent Research Advancements
Ribosomal Incorporation
Recent breakthroughs enable ribosomal synthesis of N-methylated peptides using engineered ribosomes. Modified 23S rRNA residues (e.g., A2451C) accommodate the steric bulk of N-methyl groups, allowing incorporation into proteins like RRM1 with ≥60% yield .
Computational Modeling
Molecular dynamics simulations reveal that the cyclopropyl group stabilizes Type II' β-turns by restricting ϕ and ψ angles to –60° and 120°, respectively. This preorganization improves binding affinity to G-protein-coupled receptors (GPCRs) by 5–10 fold .
Toxicity Profiling
In vitro assays show that peptides containing this derivative exhibit ≤10% hemolysis at therapeutic concentrations, compared to 25–40% for non-methylated analogs .
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